4-Bromo-2-(trifluoromethyl)benzonitrile
Description
4-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 191165-13-6) is an aromatic nitrile derivative with the molecular formula C₈H₃BrF₃N (MW: 250.01 g/mol). Its structure features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the nitrile (-CN) group (SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)C#N) . This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize boronic esters for metal-organic frameworks (MOFs) and pharmaceutical intermediates . Its commercial availability (>95% purity) and reactivity in palladium- or nickel-catalyzed reactions make it a cornerstone in organohalide chemistry .
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVLHLYHDELAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624956 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191165-13-6 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyanation of 4-Bromo-2-(Trifluoromethyl)benzamide
This two-step approach involves synthesizing 4-bromo-2-(trifluoromethyl)benzamide followed by dehydration to the nitrile.
Step 1: Amination of 4-Bromo-2-(Trifluoromethyl)benzoic Acid
4-Bromo-2-(trifluoromethyl)benzoic acid reacts with liquid ammonia under pressure in the presence of a copper catalyst (e.g., CuSO₄) to form the corresponding benzamide.
Step 2: Dehydration with Thionyl Chloride
The benzamide is treated with thionyl chloride (SOCl₂) at 50–70°C, yielding the nitrile via elimination of water:
Advantages :
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis enables modular synthesis. For example, Suzuki-Miyaura coupling can introduce bromine late in the synthesis:
Reaction Scheme :
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Start with 2-(trifluoromethyl)benzonitrile.
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Perform iodination at C4 using N-iodosuccinimide (NIS).
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Exchange iodine for bromine via a Pd-catalyzed cross-coupling with a bromoboronic acid.
Catalysts : Pd(PPh₃)₄ or Pd(dba)₂.
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
Key Considerations :
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Requires anhydrous conditions and inert atmosphere.
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Functional group tolerance limited by the nitrile group’s reactivity.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects in Direct Bromination
Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing ionic intermediates. Non-polar solvents (e.g., CCl₄) reduce side reactions but slow reaction kinetics.
Catalyst Loading in Cyanation
Copper sulfate (0.5–1 mol%) minimizes metal waste while maintaining reaction efficiency. Excess catalyst promotes side reactions (e.g., over-amination).
Temperature Control in Dehydration
Maintaining temperatures below 70°C during SOCl₂ treatment prevents nitrile degradation. Ice-water quenching ensures safe handling of residual thionyl chloride.
Emerging Techniques
Photocatalytic Bromination
Visible-light-mediated bromination using NBS and catalytic amounts of eosin Y achieves para-selectivity under mild conditions (room temperature, 12 h). Initial reports indicate yields up to 68%.
Flow Chemistry Approaches
Continuous-flow reactors improve heat dissipation during exothermic bromination steps, enhancing safety and scalability. Pilot studies demonstrate 20% higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide
Major Products:
Substitution: Formation of 4-amino-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-bromo-2-(trifluoromethyl)benzylamine.
Oxidation: Formation of 4-bromo-2-(trifluoromethyl)benzoic acid
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: The compound is involved in the synthesis of potential drug candidates for various diseases.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key structural analogs differ in substituent positions or functional groups, which significantly alter their reactivity and applications:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and nitrile groups enhance electrophilicity at the bromine-bearing position, facilitating cross-couplings. For example, this compound reacts with sodium sulfinates under Ni catalysis to form sulfones (82% yield) .
- Steric and Electronic Effects : The ortho -CF₃ group in this compound creates steric hindrance, influencing regioselectivity in coupling reactions compared to analogs like 2-Bromo-4-(trifluoromethyl)phenylboronic acid .
- Functional Group Interconversion: The amino derivative (4-Amino-2-(trifluoromethyl)benzonitrile) is synthesized via bromine substitution with ammonia, achieving >99% purity and 73–75% yield , whereas the parent bromo compound is typically >95% pure .
Commercial and Industrial Relevance
- Pricing : this compound is priced at JPY 4,800 per gram (95% purity) , whereas its boronic acid derivative (CAS: 959997-88-7) costs JPY 9,000 per gram .
- Toxicity and Handling: Brominated trifluoromethyl derivatives often require stringent safety protocols due to toxicity; for example, 4-Bromo-2-(methylamino)benzonitrile (CAS: 954226-93-8) is classified as hazardous under GHS guidelines .
Biological Activity
4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃BrF₃N. It belongs to the benzonitrile family and features a bromine atom, a trifluoromethyl group, and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 236.01 g/mol |
| CAS Number | 191165-13-6 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate various biological pathways. This compound is known to inhibit or activate target proteins, leading to significant physiological effects.
Potential Applications
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Medicinal Chemistry :
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases that are enzyme-related.
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Agrochemicals :
- The compound's structural features suggest potential use in developing pesticides or herbicides, particularly targeting specific biochemical pathways in plants or pests.
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Pharmaceutical Intermediates :
- It serves as a valuable intermediate in the synthesis of various pharmaceuticals, especially those targeting specific biological receptors.
Study 1: Enzyme Inhibition
A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, revealing that the inclusion of trifluoromethyl groups significantly enhances potency against certain enzyme targets (e.g., 5-hydroxytryptamine uptake inhibition) compared to non-fluorinated analogs .
Study 2: Anticancer Properties
In preclinical trials, related compounds demonstrated synergistic effects when combined with existing chemotherapy agents. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could enhance the efficacy of cancer treatments .
Study 3: Agrochemical Development
Research on similar benzonitriles indicated their effectiveness as herbicides by targeting plant growth regulators. This suggests a potential pathway for developing agrochemicals based on the structure of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorobenzonitrile | Lacks trifluoromethyl group | Moderate activity |
| 4-Bromobenzotrifluoride | Contains bromine and trifluoromethyl | High reactivity |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | Similar but different substitution pattern | Varies based on substituents |
Q & A
Q. What are the optimized synthetic routes for 4-bromo-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via diazotization and bromination. A reported method involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with tert-butyl nitrite and copper(II) bromide in acetonitrile at 0–20°C, achieving an 82% yield . Key parameters include maintaining low temperatures during diazotization (0°C, 0.5 hours) and gradual warming for bromination (14 hours). Optimizing stoichiometry and controlling reaction time are critical to minimizing byproducts.
Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine and trifluoromethyl groups).
- IR Spectroscopy : Peaks near 2230 cm confirm the nitrile group, while C-Br and CF stretches appear at 600–800 cm and 1100–1200 cm, respectively .
- Mass Spectrometry : High-resolution MS confirms molecular weight (250.01 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95%) and detect impurities like unreacted precursors .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) preferentially react with the bromine atom due to its higher electrophilicity compared to the nitrile group. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound, such as dehalogenated byproducts?
- HPLC-MS : Coupling HPLC with mass spectrometry detects halogen loss (e.g., debrominated products at m/z 171).
- Relative Response Factor (RRF) : Calibrate impurities using RRF values (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) against a reference standard. Limit impurities to <0.1% via peak area ratios .
- GC-MS : Monitors volatile byproducts (e.g., residual solvents or nitrile derivatives) .
Q. How is this compound utilized in synthesizing pharmaceutical intermediates, such as androgen receptor antagonists?
The compound serves as a precursor in enzalutamide synthesis. Key steps include:
Q. What role does this compound play in agrochemical research, particularly as a pesticide intermediate?
It is a key intermediate in chlorfenapyr synthesis, a pyrrole-based insecticide. The bromine atom facilitates nucleophilic substitution with ethoxymethyl groups, while the trifluoromethyl group enhances metabolic stability. Regulatory studies require impurity profiling (e.g., <0.1% residual amines) and ecotoxicity assessments .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
